REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH2:11])[CH:5]=1.C1C[O:16][CH2:15]C1.C(C1NC=CN=1)(C1NC=CN=1)=O.Cl>O>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[CH:8][C:7]2[NH:10][C:15](=[O:16])[NH:11][C:6]=2[CH:5]=1)=[O:12]
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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COC(C1=CC(=C(C=C1)N)N)=O
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Name
|
|
Quantity
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40 mL
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Type
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reactant
|
Smiles
|
C1CCOC1
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Name
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|
Quantity
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7.32 g
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Type
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reactant
|
Smiles
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C(=O)(C=1NC=CN1)C=1NC=CN1
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
|
Cl
|
Name
|
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Quantity
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70 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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23 °C
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Type
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CUSTOM
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Details
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The mixture stirred for 16 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred for 1 h
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Duration
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1 h
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Type
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FILTRATION
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Details
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The resulting precipitate was filtered
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Type
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CUSTOM
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Details
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dried under reduced pressure for 18 h
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Duration
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18 h
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |